2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
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Overview
Description
2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)ethan-1-one is a complex organic compound that features a fluorophenoxy group and a bicyclic azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the Azabicyclo Octane Core: The azabicyclo octane core can be synthesized through a series of cyclization reactions starting from a suitable precursor, such as a bicyclic ketone.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the azabicyclo octane core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the azabicyclo octane core.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its fluorophenoxy group can be used as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the azabicyclo octane core can mimic the structure of natural ligands, allowing it to modulate the activity of enzymes or receptors. This dual interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
- 2-(4-bromophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
Uniqueness
Compared to its analogs, 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-11-8-13-4-5-14(9-11)18(13)16(19)10-20-15-6-2-12(17)3-7-15/h2-3,6-7,13-14H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGKYPDHAQFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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